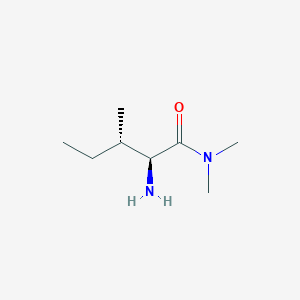

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-N,N,3-trimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBURRWZXFUJMSZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266817 | |

| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192821-39-9 | |

| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,3S)-2-amino-N,N,3-trimethylpentanamide chemical properties

An In-Depth Technical Guide to (2S,3S)-2-amino-N,N,3-trimethylpentanamide: Properties, Synthesis, and Analytical Considerations

Executive Summary

This compound is a chiral small molecule structurally derived from the natural amino acid L-isoleucine. It features a pentanamide backbone with stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions, and a tertiary amide resulting from N,N-dimethylation. While specific literature on this exact compound is sparse, its structural motifs—a primary α-amino group and a stable tertiary amide—make it a molecule of significant interest for researchers in medicinal chemistry and drug development. It serves as a valuable building block for creating peptide mimetics, probes for studying biological systems, and scaffolds for novel therapeutics.[1]

This guide provides a comprehensive technical overview of this compound, constructed from foundational chemical principles and extrapolated data from closely related structural analogs. We will delve into its physicochemical properties, propose a robust synthetic and purification strategy, outline a rigorous analytical workflow for its characterization, and discuss its potential reactivity and applications. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to synthesize, analyze, and effectively utilize this compound in their work.

Molecular Overview and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physicochemical properties. This compound is, in essence, L-isoleucinamide with two methyl groups on the amide nitrogen. This modification significantly alters its properties compared to the parent amino acid, primarily by removing the hydrogen bond donating capability of the amide NH group and increasing its lipophilicity.

The specific stereochemistry, (2S,3S), is inherited from L-isoleucine and is crucial for its interaction with chiral biological systems like enzymes and receptors.[1] The presence of both a basic primary amine (at C2) and a polar, non-protic tertiary amide functional group dictates its solubility, reactivity, and potential as a ligand.

Chemical Structure

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed and estimated properties for the target molecule. These values are derived from data available for its closest structural analog, (2S,3S)-2-amino-N,3-dimethylpentanamide, and adjusted for the additional N-methyl group.

| Property | Value / Description | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | Calculated |

| CAS Number | Not assigned (as of Jan 2026) | --- |

| Canonical SMILES | CCN | [2] |

| InChIKey | (Extrapolated from analog) | [2] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [2] |

| Hydrogen Bond Acceptors | 2 (from the O and -NH₂ N atoms) | [2] |

| Rotatable Bonds | 4 | [2] |

| Estimated LogP | ~0.5 - 0.8 | Estimated |

| Estimated pKa | ~8.5 - 9.0 (for the primary amine) | [3] |

| Appearance | Expected to be a colorless oil or a low-melting solid | --- |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents; moderate to low solubility in water. | --- |

Synthesis and Purification Strategy

The most direct and reliable method for preparing this compound is through a standard peptide coupling reaction. This approach offers high control over stereochemistry, which is paramount. The causality behind this multi-step process is to first protect the reactive primary amine, then form the amide bond, and finally deprotect the amine to yield the target compound.

Rationale for Synthetic Design

-

Starting Material: Commercially available N-Boc-(2S,3S)-isoleucine is the ideal starting material. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that prevents the α-amino group from interfering with the amide bond formation.

-

Amide Coupling: The carboxylic acid of the protected isoleucine is activated to facilitate nucleophilic attack by dimethylamine. The choice of coupling reagent is critical for efficiency and to suppress racemization at the α-carbon. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and minimize side reactions.

-

Deprotection: The final step involves the selective removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the newly formed amide bond intact.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

-

Dissolve N-Boc-(2S,3S)-isoleucine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

-

In a separate flask, add HATU (1.1 eq) to the solution.

-

Slowly add a solution of dimethylamine (1.2 eq, e.g., 2M in THF) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Deprotection

-

Dissolve the crude intermediate from the previous step in DCM (~0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the removal of the Boc group by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Purification

-

The resulting crude product (as a TFA salt) can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Alternatively, for a salt-free product, the crude material can be neutralized and purified via silica gel chromatography or converted to the free base using an appropriate ion-exchange resin.

-

Combine fractions containing the pure product and lyophilize or evaporate to yield the final compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the others.

Proposed Analytical Workflow

Caption: Analytical workflow for structural and stereochemical validation.

Expected Analytical Data

-

Mass Spectrometry (ESI+): The primary validation is the observation of the correct molecular ion.

-

Expected [M+H]⁺: 159.15 (Calculated for C₈H₁₉N₂O⁺)

-

-

¹H NMR (400 MHz, CDCl₃ or MeOD): The proton NMR spectrum will provide structural confirmation.

-

δ ~3.0-3.2 ppm: Two singlets, corresponding to the two N-methyl groups (may be non-equivalent due to rotational hindrance).

-

δ ~3.5-3.7 ppm: A doublet, corresponding to the α-proton (-CH(NH₂)-).

-

δ ~1.8-2.0 ppm: A multiplet, corresponding to the β-proton (-CH(CH₃)-).

-

δ ~1.1-1.5 ppm: Multiplets, corresponding to the ethyl group's -CH₂-.

-

δ ~0.8-1.0 ppm: Doublet and triplet, corresponding to the β-methyl and γ-methyl groups.

-

-

¹³C NMR (100 MHz, CDCl₃ or MeOD): Confirms the carbon skeleton.

-

δ ~170-175 ppm: Amide carbonyl carbon.

-

δ ~55-60 ppm: α-carbon.

-

δ ~35-40 ppm: β-carbon and the two N-methyl carbons.

-

δ ~10-30 ppm: Remaining aliphatic carbons.

-

-

Chiral HPLC: This is the definitive method for confirming stereochemical purity.

-

Methodology: An analytical sample is injected onto a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC). An isocratic mobile phase (e.g., hexane/ethanol with a basic additive like diethylamine) is used.

-

Expected Result: A single major peak corresponding to the (2S,3S) enantiomer, with any other stereoisomers appearing at different retention times. The goal is to achieve >99% diastereomeric and enantiomeric excess.[4]

-

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability

-

Primary Amine: The α-amino group is the most reactive site. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.

-

Tertiary Amide: The N,N-dimethylamide is significantly more stable to hydrolysis than a primary or secondary amide. It will only hydrolyze under harsh acidic or basic conditions with prolonged heating.

-

Stability: The compound should be stable under standard laboratory conditions. As a free base, it may slowly absorb CO₂ from the air. For long-term storage, it is best kept as a salt (e.g., HCl or TFA salt) in a cool, dry, and dark environment.

Potential Applications in Research and Development

The unique structure of this compound positions it as a versatile tool for drug discovery and chemical biology.

-

Peptidomimetics: By replacing a natural amino acid in a peptide sequence, this compound can introduce conformational constraints and improve metabolic stability by protecting the C-terminus from exopeptidases.[1]

-

Enzyme Inhibition Studies: As an analog of isoleucine, it can be used to probe the active sites of enzymes that process this amino acid, potentially acting as a competitive inhibitor.[1]

-

Ligand for Receptors: The scaffold is suitable for elaboration into more complex molecules. For instance, a related compound, (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide (LM11A-31), is a ligand for the p75 neurotrophin receptor and has been investigated for treating neurodegenerative disorders like Alzheimer's disease.[5] This highlights the potential of this structural class in neuroscience research.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting fragment for building more potent and selective drug candidates.

References

-

MDPI. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866017, 2-Amino-3-methylpentanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28182566, (2S,3S)-2-amino-N,3-dimethylpentanamide. Retrieved from [Link]

-

Crasto, A. M. (2014). LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide. Anthony Melvin Crasto's Chemistry Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724027, (2S,3S)-2-Amino-3-methyl-1-pentanol. Retrieved from [Link]

- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134561367, (3S)-N,2,3-trimethylpentanamide. Retrieved from [Link]

-

Royal Society of Chemistry. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2S,3S)-2-amino-N,3-dimethylpentanamide | C7H16N2O | CID 28182566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-amino-N,N-diethyl-3-methylbutanamide | 56414-87-0 [chemicalbook.com]

- 4. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide – All About Drugs [allfordrugs.com]

An In-depth Technical Guide to the Molecular Structure of (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Abstract

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral amide derivative of the essential amino acid L-isoleucine. Its specific stereochemistry and the presence of a tertiary amide group introduce unique structural features that can influence its chemical properties and biological activity. This guide provides a comprehensive analysis of its molecular structure, a proposed synthetic pathway, and a detailed projection of its analytical signatures. By leveraging data from closely related analogs and foundational principles of stereochemistry and spectroscopy, this document serves as a crucial resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chiral molecules.

Introduction: The Significance of Chiral Amides in Drug Discovery

Chiral amides are a cornerstone of medicinal chemistry, forming the backbone of peptides and peptidomimetics. The precise three-dimensional arrangement of atoms in these molecules is critical for their interaction with biological targets. This compound, as a derivative of L-isoleucine, possesses two chiral centers at the C2 and C3 positions, defining its specific diastereomeric form. The N,N-dimethylation of the amide introduces a tertiary amide, which can significantly alter its hydrogen bonding capacity, conformational flexibility, and metabolic stability compared to primary or secondary amides. Understanding the nuanced structural details of this molecule is paramount for its potential development in various therapeutic areas, including as a component of peptide-based drugs or as a standalone small molecule therapeutic.

Molecular Structure and Stereochemistry

The molecular structure of this compound is defined by a pentanamide backbone with specific substitutions that give rise to its chirality and functionality. The IUPAC name precisely describes its stereochemical configuration:

-

(2S,3S): This designates the absolute stereochemistry at the two chiral centers. The 'S' configuration at C2 (the alpha-carbon) and C3 (the beta-carbon) corresponds to that of the naturally occurring amino acid, L-isoleucine.

-

2-amino: An amino group is attached to the second carbon (the alpha-carbon) of the pentanamide chain.

-

N,N,3-trimethyl: Two methyl groups are attached to the amide nitrogen (N,N-dimethyl), and one methyl group is attached to the third carbon (the beta-carbon).

-

pentanamide: A five-carbon chain with a carbonyl group at the first carbon, bonded to a nitrogen atom.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | Calculated |

| Molecular Weight | 158.24 g/mol | Calculated |

| IUPAC Name | This compound | - |

| InChIKey | (Predicted) | - |

| SMILES | CCN | - |

Below is a 2D representation of the molecular structure, highlighting the chiral centers.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from commercially available N-protected L-isoleucine. A key challenge in peptide synthesis is the coupling of sterically hindered amino acids, such as isoleucine.[1][2] The proposed pathway involves three main steps: protection of the amino group, amide bond formation with dimethylamine, and deprotection.

Step-by-Step Protocol:

-

Protection of L-isoleucine: The amino group of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is first protected, for example, with a Boc (tert-butyloxycarbonyl) group to yield Boc-L-isoleucine. This prevents unwanted side reactions at the amino group during the subsequent coupling step.

-

Amide Bond Formation: The carboxylic acid of Boc-L-isoleucine is activated using a suitable peptide coupling reagent. For sterically hindered amino acids, potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended to ensure high yields and minimize racemization.[3] The activated acid is then reacted with dimethylamine to form the N,N-dimethyl amide.

-

Deprotection: The Boc protecting group is removed from the amino group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Characterization

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted analytical signatures based on known data for isoleucine derivatives.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The diastereotopic nature of the protons due to the chiral centers will likely lead to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Cα-H | ~3.5-4.0 | ~57-60 | d |

| Cβ-H | ~1.8-2.2 | ~36-39 | m |

| Cγ-CH₂ | ~1.2-1.6 | ~24-27 | m |

| Cγ-CH₃ | ~0.9-1.1 | ~15-17 | d |

| Cδ-CH₃ | ~0.8-1.0 | ~11-13 | t |

| N-CH₃ | ~2.9-3.1 | ~35-38 | s (two distinct singlets) |

| NH₂ | (broad) | - | s |

| C=O | - | ~170-175 | - |

Note: Predicted shifts are relative to TMS and can vary based on the solvent used. The two N-methyl groups are expected to be diastereotopic and may appear as two separate singlets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z value would be approximately 159.1548.

-

Fragmentation Pattern: Common fragmentation pathways for amino acid amides include the loss of the amino group, cleavage of the amide bond, and side-chain fragmentation.[7][8] The b- and y-ions characteristic of peptide fragmentation would be expected.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is essential for confirming the stereochemistry of chiral molecules.[9] As a derivative of L-isoleucine, this compound is expected to exhibit a characteristic CD spectrum. The amide chromophore will contribute to the signal in the far-UV region (below 240 nm). The specific pattern of positive and negative bands will be indicative of the (2S,3S) configuration and can be compared to the known CD spectra of L-isoleucine and its derivatives to confirm the retention of stereochemistry during synthesis.[10][11]

Conclusion

This compound represents a structurally interesting chiral molecule with potential applications in drug discovery and development. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a detailed prediction of its key analytical signatures. The combination of advanced synthetic techniques and rigorous spectroscopic analysis is crucial for the successful synthesis and characterization of this and other complex chiral molecules. The data and protocols presented herein offer a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of this novel compound.

References

-

Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]

-

Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. ResearchGate. Available at: [Link]

-

Ren, Y., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167. Available at: [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]

-

NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9315-9322. Available at: [Link]

-

(2S,3S)-2-amino-3-methylpentanoic acid. PubChem. Available at: [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22863-22873. Available at: [Link]

-

NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Publishing. Available at: [Link]

-

(2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. PubChem. Available at: [Link]

-

Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 76(5), 1373-1374. Available at: [Link]

-

NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. ResearchGate. Available at: [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. Available at: [Link]

-

Harrison, A. G. (1999). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 10(9), 893-900. Available at: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available at: [Link]

-

Proposed reaction mechanism for the mono-selective N-methylation of... ResearchGate. Available at: [Link]

-

A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. National Institutes of Health. Available at: [Link]

-

Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. Available at: [Link]

-

Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 71(16), 6266-6269. Available at: [Link]

-

(3S)-2-amino-3-methylpentanoic acid. PubChem. Available at: [Link]

-

1 H NMR spectra of L-isoleucine, Ile:CB[12] mixture in the molar ratio... ResearchGate. Available at: [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

- Process for the preparation of amino acid amides or derivatives thereof. Google Patents.

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

-

Circular Dichroism (CD) Spectroscopy. Department of Chemistry, University of Kentucky. Available at: [Link]

-

Method of synthesis of Amides and its Biological significance. JETIR. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

CD spectra of three L-amino acids. ResearchGate. Available at: [Link]

-

Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. Available at: [Link]

-

Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. National Institutes of Health. Available at: [Link]

-

An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. Available at: [Link]

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.globalso.com [file.globalso.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 6. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation of amidinated peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Stereoselective Synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide from L-Isoleucine

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a chiral amide derivative, using the readily available and enantiomerically pure starting material, L-isoleucine. The synthetic strategy is centered on a robust three-step process: protection of the α-amino group, coupling of the carboxylic acid with dimethylamine, and subsequent deprotection to yield the target compound. This guide emphasizes the rationale behind procedural choices, ensuring the retention of stereochemistry at the C2 and C3 positions, a critical aspect when utilizing chiral pool starting materials.[1][2] Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for synthesizing this and related chiral building blocks.

Introduction and Strategic Overview

Chiral amines and their derivatives are foundational components in a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] The stereochemistry of these molecules profoundly influences their biological activity, making enantioselective synthesis a cornerstone of modern organic chemistry.[1] L-isoleucine, an essential amino acid, presents an ideal chiral precursor for synthesizing complex molecules due to its inherent and defined stereocenters at the α and β positions ((2S,3S) configuration).[5]

The target molecule, this compound, retains the pristine stereochemistry of L-isoleucine while modifying the C-terminus into an N,N-dimethylamide. This transformation requires a strategic approach to prevent racemization, particularly at the α-carbon, which is susceptible to epimerization under harsh conditions.

Retrosynthetic Analysis

The synthesis strategy is best conceptualized through a retrosynthetic approach, which deconstructs the target molecule into its constituent starting materials. The primary disconnection occurs at the amide bond, leading back to a protected L-isoleucine derivative and dimethylamine. A further disconnection of the protecting group reveals the parent amino acid, L-isoleucine.

Caption: Retrosynthetic analysis of the target amide from L-isoleucine.

This analysis logically dictates a three-step forward synthesis:

-

N-Protection: The nucleophilic α-amino group of L-isoleucine is protected to prevent self-condensation and other side reactions during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is selected for its stability under coupling conditions and its facile removal under acidic conditions.

-

Amide Coupling: The carboxylic acid of N-Boc-L-isoleucine is activated and coupled with dimethylamine. A carbodiimide-mediated coupling, specifically with N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of Hydroxybenzotriazole (HOBt), is employed. The addition of HOBt is crucial as it acts as a coupling reagent to increase reaction yield and suppress the risk of racemization.[6]

-

N-Deprotection: The Boc protecting group is removed from the α-amino group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product.

Detailed Synthetic Protocols

This section provides comprehensive, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | Sigma-Aldrich | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Merck | ≥97% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |

| Dioxane | C₄H₈O₂ | 88.11 | VWR | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Acros Organics | ≥99% |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | TCI | Anhydrous |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | Alfa Aesar | 2.0 M in THF |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | ≥99% |

Step 1: Synthesis of N-Boc-L-isoleucine

Rationale: Protection of the amine functionality is the mandatory first step. The Boc group is installed by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the in-situ generated carbonic acid and the amino acid's carboxylic acid, facilitating the nucleophilic attack of the amino group on the Boc anhydride.

Protocol:

-

Dissolve L-isoleucine (10.0 g, 76.2 mmol) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution (150 mL total) in a 500 mL round-bottom flask.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (18.3 g, 83.8 mmol, 1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

After completion, concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. The product will precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-isoleucine as a white solid or viscous oil.

Expected Yield: 90-98%.

Step 2: Synthesis of N-Boc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Rationale: This step forms the critical amide bond. The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt is introduced to trap the O-acylisourea, forming an active ester that is less susceptible to racemization and reacts cleanly with the amine nucleophile (dimethylamine) to form the desired amide.[6][7]

Caption: Simplified mechanism of DCC/HOBt mediated amide coupling.

Protocol:

-

Dissolve N-Boc-L-isoleucine (10.0 g, 43.2 mmol) and HOBt (6.4 g, 47.5 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL flask under an inert atmosphere (N₂ or Ar).[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (9.8 g, 47.5 mmol, 1.1 eq) in anhydrous DCM (50 mL) dropwise to the flask over 20 minutes.

-

Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Add dimethylamine solution (2.0 M in THF, 26.0 mL, 51.8 mmol, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide as a clear oil or white solid.

Expected Yield: 75-90%.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step involves the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl carbamate via an E1 elimination mechanism, liberating the free amine, isobutylene, and carbon dioxide. The reaction is typically performed in DCM as a solvent.

Protocol:

-

Dissolve the purified N-Boc-protected amide (5.0 g, 19.4 mmol) in DCM (50 mL) in a 250 mL flask.

-

Cool the solution to 0 °C.

-

Add TFA (25 mL) dropwise to the stirred solution.

-

Remove the ice bath and stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The product will be the trifluoroacetate salt.

-

To obtain the free amine, dissolve the residue in DCM (50 mL) and wash with a saturated NaHCO₃ solution (2 x 30 mL) until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Expected Yield: >95%.

Characterization and Data

The structure and purity of the final product should be confirmed using standard analytical techniques.

| Property | Data for this compound |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.1 (d, 1H, α-CH), ~2.95 (s, 6H, N(CH₃)₂), ~1.8 (m, 1H, β-CH), ~1.5 (m, 2H, γ-CH₂), ~1.2 (br s, 2H, NH₂), ~0.9 (t, 3H, δ-CH₃), ~0.85 (d, 3H, β-CH₃). Note: Exact shifts may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C=O), ~60 (α-C), ~38 (β-C), ~37 (N(CH₃)₂), ~25 (γ-C), ~15 (δ-C), ~11 (β-CH₃). Note: Exact shifts may vary. |

| Mass Spec (ESI+) | m/z: 159.15 [M+H]⁺ |

Conclusion

This guide outlines a reliable and high-yielding synthetic route to this compound from L-isoleucine. The presented three-step sequence, involving Boc protection, DCC/HOBt-mediated amide coupling, and TFA deprotection, is a well-established and robust strategy in peptide and chiral amine chemistry. By carefully selecting reagents and controlling reaction conditions, particularly during the amide coupling step, the stereochemical integrity of the chiral centers is preserved, delivering an enantiomerically pure product. This methodology serves as a valuable protocol for researchers requiring access to this and structurally similar chiral building blocks for applications in medicinal chemistry and materials science.

References

- American Chemical Society. Electrochemical synthesis of chiral amines and amino acid derivatives.

- Anonymous. Chiral Amino Acids Synthesis.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.

- Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications.

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.

- Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications.

- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

- National Center for Biotechnology Information. (n.d.). L-Isoleucinamide. PubChem.

- Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate.

- Sigma-Aldrich. (n.d.). L-Isoleucine - (2S,3S)-2-Amino-3-methylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpentanoic acid. PubChem.

Sources

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 3. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

An Inquiry into the Chemical Identity of N,N,3-trimethyl-L-isoleucinamide

A comprehensive search of chemical databases and scientific literature has yielded no specific information for a compound with the name "N,N,3-trimethyl-L-isoleucinamide." This suggests that the molecule may be a novel entity, a proprietary compound not disclosed in public records, or that the provided nomenclature may contain a typographical error.

This report outlines the search strategy undertaken and provides context on related chemical structures to aid in the potential identification of the compound of interest.

Search Methodology and Findings

A multi-step search protocol was initiated to identify the chemical structure, properties, and synthesis of N,N,3-trimethyl-L-isoleucinamide. The search included:

-

Direct Name Searches: Queries for "N,N,3-trimethyl-L-isoleucinamide" and its variations were performed across major chemical databases, including PubChem. These searches did not return any exact matches.

-

Pharmacological Context Searches: Broader searches on the pharmacology of N-alkylated amino acid amides were performed. These indicate that such modifications can influence the biological activity of parent compounds, often by altering their membrane permeability and metabolic stability.

Chemical Structure Analysis

Based on standard chemical nomenclature, the name "N,N,3-trimethyl-L-isoleucinamide" implies a specific molecular architecture derived from the amino acid L-isoleucine. The components of this name are interpreted as follows:

-

L-isoleucinamide: The base structure is the amide of L-isoleucine, where the carboxylic acid group has been converted to a primary amide (-CONH2).

-

N,N-trimethyl: This indicates the presence of two methyl groups on the amide nitrogen atom, forming a dimethylamide (-CON(CH3)2).

-

3-trimethyl: This part of the name is ambiguous. In standard IUPAC nomenclature for amino acids, the numbering begins at the alpha-carbon. Therefore, the "3" would refer to the beta-carbon of the isoleucine side chain. The term "trimethyl" at this position is chemically unfeasible as it would imply three methyl groups attached to a single carbon that is already part of the amino acid backbone. It is possible that "3-methyl" was intended, which would be redundant as isoleucine already has a methyl group at the 3-position. Alternatively, it could refer to a modification at a different position, or there may be an error in the name.

The most plausible interpretation, assuming a typographical error, would be N,N-dimethyl-L-isoleucinamide . The structure of L-isoleucine is provided below for reference.

Caption: Structure of L-isoleucine.

Potential Research Directions

Given the lack of information on the specified compound, several avenues could be pursued to clarify its identity:

-

Verification of Nomenclature: The primary step should be to confirm the exact name and spelling of the compound.

-

Chemical Identifiers: If available, a CAS (Chemical Abstracts Service) number, PubChem CID (Compound Identification), or an InChI (International Chemical Identifier) key would provide an unambiguous identification.

-

Structural Information: A chemical drawing or SMILES (Simplified Molecular-Input Line-Entry System) string would allow for a definitive structure-based search.

-

Source of the Compound: Knowing the origin of the compound (e.g., a specific research paper, patent, or supplier) would be invaluable in tracing its documentation.

Without further clarifying information, it is not possible to provide the requested in-depth technical guide. We recommend that researchers and drug development professionals seeking information on this compound first verify the accuracy of its name and seek additional identifiers.

Spectroscopic Characterization of (2S,3S)-2-amino-N,N,3-trimethylpentanamide: A Technical Guide

Molecular Structure and Spectroscopic Overview

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral amide with two stereocenters. Its structure, presented in Figure 1, includes a primary amine, a tertiary amide, and a branched alkyl chain. Each functional group and stereochemical feature will manifest in a unique spectroscopic signature.

Figure 1. Chemical Structure of this compound

Caption: Key identifiers for the target molecule.

This guide will systematically detail the expected outcomes from ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC, IR, and High-Resolution Mass Spectrometry (HRMS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is recommended for unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.

Table 1. Predicted ¹H NMR Chemical Shifts

| Proton(s) | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |

| NH₂ | Singlet (broad) | 1.5 - 3.0 | Labile protons, chemical shift is concentration and solvent dependent. |

| H2 | Doublet | 3.0 - 3.3 | Alpha to amine and amide carbonyl, deshielded. |

| H3 | Multiplet | 1.8 - 2.1 | Methine proton adjacent to two stereocenters. |

| N(CH₃)₂ | Two Singlets | 2.8 - 3.1 | Due to restricted rotation around the C-N amide bond, these methyl groups are diastereotopic and will appear as two distinct singlets. |

| 3-CH₃ | Doublet | 0.9 - 1.1 | Coupled to H3. |

| H4 (CH₂) | Multiplet | 1.1 - 1.6 | Diastereotopic protons of the ethyl group. |

| H5 (CH₃) | Triplet | 0.8 - 1.0 | Terminal methyl of the ethyl group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments. DEPT-135 is used to differentiate between CH, CH₂, and CH₃ groups.

Table 2. Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data

| Carbon | DEPT-135 | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C=O) | No signal | 172 - 176 | Amide carbonyl carbon. |

| C2 | Positive | 55 - 60 | Alpha to amine and carbonyl. |

| C3 | Positive | 35 - 40 | Alkyl methine. |

| N(CH₃)₂ | Positive | 35 - 40 | Diastereotopic methyls may be resolved. |

| 3-CH₃ | Positive | 15 - 20 | Alkyl methyl. |

| C4 | Negative | 25 - 30 | Alkyl methylene. |

| C5 | Positive | 10 - 15 | Terminal alkyl methyl. |

2D NMR Spectroscopy: The Key to Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure with confidence.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H2 and H3 will confirm their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons. It is used to definitively assign the carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and piecing together the molecular backbone. For example, correlations from the N(CH₃)₂ protons to the C1 carbonyl carbon will confirm the amide connectivity.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for resolving labile N-H protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow:

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3. Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, two bands for primary amine |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrum

Ionization Technique: Electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for polar molecules like amines and amides.

Expected Ions:

-

[M+H]⁺: The protonated molecule will be the base peak, with a predicted m/z of 145.1335 for the monoisotopic mass.

-

[M+Na]⁺: An adduct with sodium may also be observed at m/z 167.1154.

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide C-N bond.

Experimental Protocol for HRMS Data Acquisition

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

A small amount of an acid, such as formic acid (0.1%), is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition Workflow:

Caption: A typical workflow for acquiring high-resolution mass spectrometry data.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural characterization of this compound. By following the detailed protocols and interpreting the resulting data in the context of the predicted values presented in this guide, researchers can confidently verify the identity, purity, and stereochemical integrity of this molecule. The self-validating nature of these combined techniques ensures a high degree of certainty in the final structural assignment, which is paramount in the fields of chemical synthesis and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). PubChem Compound Summary for CID 28182566, (2S,3S)-2-amino-N,3-dimethylpentanamide. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Role of (2S,3S)-2-Amino-N,N,3-trimethylpentanamide in Asymmetric Synthesis: A Technical Guide

Abstract

In the landscape of asymmetric synthesis, the strategic use of the chiral pool remains a cornerstone for the efficient construction of enantiomerically pure molecules. Amino acids, as readily available and optically pure starting materials, are paramount in this regard. This technical guide delves into the specific role of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a derivative of the natural amino acid L-isoleucine, as a potent chiral building block. Moving beyond the paradigm of traditional, recyclable chiral auxiliaries, this document will illuminate how the fixed stereochemistry of this compound is leveraged to direct the formation of new stereocenters, with a particular focus on its application in the synthesis of complex pharmaceutical intermediates like vicinal amino alcohols. We will explore the synthesis of this building block, the mechanistic underpinnings of its stereodirecting influence, and provide detailed protocols for its application in key C-C bond-forming reactions.

Introduction: A Chiral Building Block from the L-Isoleucine Pool

This compound is a chiral amide derived from the essential amino acid L-isoleucine. Its structure incorporates the two contiguous stereocenters of the parent amino acid, namely at C2 (α-carbon) and C3 (β-carbon). Unlike classical chiral auxiliaries, which are temporarily attached to a prochiral substrate and later removed, this compound functions as a chiral building block or chiral template .[1][2] In this approach, the molecule's inherent and permanent stereochemical framework is integrated into the final target molecule.

The primary utility of this building block lies in its application for the diastereoselective synthesis of more complex molecules, particularly vicinal amino alcohols—a motif prevalent in many pharmaceutical agents.[3] The synthesis of the analgesic drug tapentadol, for example, utilizes intermediates derived from this structural motif.[4][5] The N,N-dimethylamide functionality offers distinct advantages, including high stability and a coordinating ability that can influence the transition state of reactions at adjacent centers.

Synthesis of the Chiral Building Block

The preparation of this compound begins with the naturally occurring and enantiopomerically pure amino acid, L-isoleucine. The synthesis involves two primary transformations: protection of the α-amino group and conversion of the carboxylic acid to the N,N-dimethylamide.

A common route involves the protection of the amine, for example as a carbamate (e.g., Boc or Cbz), followed by amide coupling. Alternatively, direct reductive amination of the corresponding α-keto acid can be employed, though controlling stereoselectivity can be challenging. A more direct and widely used method for related compounds involves the direct amidation of the N-protected amino acid.

The following diagram outlines a representative synthetic pathway.

Caption: Synthesis pathway from L-isoleucine to the title compound.

Protocol 1: Synthesis of (S)-tert-butyl ( (2S,3S)-1-(dimethylamino)-3-methyl-1-oxopentan-2-yl)carbamate

This protocol describes the synthesis of the N-Boc protected version of the title compound.

-

To a solution of Boc-L-isoleucine (1 equiv.) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equiv.).

-

Causality: The coupling agent activates the carboxylic acid to facilitate nucleophilic attack by the amine. DIPEA acts as a scavenger for the acidic protons generated during the reaction without interfering with the nucleophiles.

-

-

Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

-

Introduce a solution of dimethylamine (e.g., 2M in THF, 1.5 equiv.) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc protected amide.

-

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of stereochemical integrity can be confirmed by chiral HPLC if necessary.

-

The final deprotection of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the target this compound.

Core Application: Diastereoselective Synthesis of Vicinal Amino Alcohols

The primary role of the this compound moiety is to direct the stereochemical outcome of reactions at an adjacent prochiral center. A prime example is the synthesis of precursors for the analgesic tapentadol, which involves the stereoselective addition of an organometallic reagent to a ketone.[4]

In a typical sequence, the α-amino group of the L-isoleucine derivative is used to introduce a side chain containing a prochiral ketone via N-alkylation. The subsequent addition of a Grignard or organolithium reagent to the ketone carbonyl is highly diastereoselective.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the principles of steric hindrance and chelation control, often described by the Felkin-Anh model. The chiral backbone, specifically the bulky sec-butyl group originating from isoleucine, orients the molecule in a preferred conformation.

-

Chelation Control: The nitrogen atom of the amino group and the oxygen of the carbonyl can form a five-membered chelate with the metal cation (e.g., Mg²⁺ from a Grignard reagent).

-

Steric Shielding: This chelated intermediate adopts a rigid conformation. The bulky substituent at the C2 stereocenter effectively blocks one face of the carbonyl group.

-

Nucleophilic Attack: The incoming nucleophile (e.g., the ethyl group from ethylmagnesium bromide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.[6]

The following diagram illustrates this key diastereoselective addition step.

Caption: Diastereoselective Grignard addition directed by the chiral center.

Protocol 2: Diastereoselective Grignard Addition

This protocol is adapted from procedures described in the synthesis of tapentadol intermediates.[6]

-

Prepare a solution of the chiral ketone precursor, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1 equiv.), in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically between 0 °C and -20 °C, using an ice-salt or dry ice-acetone bath.

-

Causality: Lower temperatures enhance the stability of the chelated intermediate and increase the kinetic selectivity of the reaction, leading to higher diastereomeric excess.

-

-

Slowly add a solution of ethylmagnesium bromide or ethylmagnesium chloride (approx. 1.2-1.5 equiv.) in THF to the stirred ketone solution, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at the low temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.

-

Causality: The NH₄Cl solution is a mild proton source that protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing side reactions like elimination.

-

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting product, a vicinal amino alcohol, can be purified by crystallization or chromatography if necessary.

-

Self-Validation: The diastereomeric ratio of the product should be determined using ¹H NMR spectroscopy or chiral HPLC analysis. High diastereoselectivity (often >95:5) is expected.

-

Data Summary

The effectiveness of the stereodirection is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. In industrial applications, high selectivity is crucial to avoid costly separation of stereoisomers.

| Precursor | Reagent | Product | Diastereomeric Ratio (desired:other) | Reference |

| (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | EtMgCl | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | >96:4 | [6] |

Subsequent Transformations

Following the creation of the new stereocenter, the chiral building block is further modified to reach the final target. For tapentadol synthesis, this involves the removal of the tertiary hydroxyl group and demethylation of the methoxy group on the phenyl ring. The N,N-dimethylamino group, derived from the initial N,N-dimethylamide, is retained in the final active pharmaceutical ingredient. The transformation of the amide into other functional groups, such as amines via reduction, is also a common synthetic step, though in this specific application, the amino group is installed prior to the key Grignard reaction.

Conclusion

This compound and its direct precursors derived from L-isoleucine serve as powerful and reliable chiral building blocks in asymmetric synthesis. Their utility is most prominently demonstrated in the large-scale synthesis of pharmaceutical targets containing vicinal amino alcohol motifs. The fixed, dual stereocenters of the isoleucine backbone provide a robust platform for high-fidelity stereochemical control in C-C bond-forming reactions. This approach, which integrates the chiral element permanently into the molecule, represents a highly atom-economical and efficient strategy for the construction of complex, enantiomerically pure compounds.

References

- Ager, D. J.; Prakash, I.; Schaad, D. R. (1997). Chiral Pool Synthesis: A Source of Enantiomerically Pure Fine Chemicals. Aldrichimica Acta, 30(1), 3-12.

- Blaser, H. U. (2002). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries.

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

- Grünenthal GmbH. (2012). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

-

Sola, L., et al. (2012). New process for the preparation of tapentadol and intermediates thereof. European Patent EP 2 507 203 B1. [Link]

-

Zaidler, B., et al. (2014). Process for the synthesis of tapentadol and intermediates thereof. US Patent 8,791,301B2. [Link]

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. patents.justia.com [patents.justia.com]

- 5. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 6. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (2S,3S)-2-amino-N,N,3-trimethylpentanamide in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Peptide Architectures

The field of peptide therapeutics is in a constant state of evolution, driven by the need for molecules with enhanced stability, improved pharmacokinetic profiles, and novel functionalities. The strategic incorporation of non-canonical amino acids is a cornerstone of this advancement. (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a derivative of L-isoleucine featuring a C-terminal N,N-dimethyl amide, represents a unique building block for peptide chemists. While not a conventional reagent, its structure suggests significant potential for modulating the properties of synthetic peptides.

This guide provides a comprehensive overview of the hypothetical, yet scientifically grounded, applications of this compound in peptide synthesis. We will delve into the rationale behind its use, its potential advantages, and detailed protocols for its incorporation. The methodologies presented are extrapolated from established principles of solid-phase peptide synthesis (SPPS), particularly those concerning sterically hindered amino acids and C-terminal modifications.

The Scientific Rationale: Why Use a C-Terminal N,N-Dimethylated Isoleucine Amide?

The unique structural features of this compound—a sterically demanding isoleucine side chain and a tertiary amide at the C-terminus—offer several strategic advantages in peptide design:

-

Enhanced Proteolytic Stability: The N,N-dimethylated amide cap at the C-terminus can confer significant resistance to carboxypeptidases, enzymes that degrade peptides from the C-terminal end. This modification can substantially increase the in vivo half-life of a peptide therapeutic.

-

Modulation of Pharmacokinetic Properties: The introduction of the N,N-dimethylamide moiety can alter the polarity and hydrogen bonding capacity of the peptide's C-terminus. This can influence its solubility, membrane permeability, and overall pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2]

-

Conformational Constraint: Isoleucine itself is a β-branched amino acid known to impose conformational restrictions on the peptide backbone.[3][4] The presence of this residue at the C-terminus can help to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological activity.

-

Disruption of Aggregation: In certain peptide sequences prone to aggregation, the introduction of a C-terminal N,N-dimethyl amide can disrupt intermolecular hydrogen bonding, potentially improving solubility and handling.

Core Applications and Methodologies

The primary application of this compound is envisioned as a C-terminal capping agent in solid-phase peptide synthesis (SPPS). This involves the initial loading of this molecule onto a suitable resin, followed by the stepwise elongation of the peptide chain from its free N-terminus.

Workflow for Peptide Synthesis using this compound

The following diagram outlines the general workflow for incorporating the title compound as the C-terminal residue in Fmoc-based SPPS.

Sources

Application Notes and Protocols for the Efficient Coupling of N,N-dimethyl-L-isoleucinamide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Steric Challenge of N,N-Dimethylated Amino Acids in SPPS

The incorporation of N,N-dimethylated amino acids, such as N,N-dimethyl-L-isoleucinamide, into peptide sequences is a powerful strategy in medicinal chemistry. The presence of two methyl groups on the α-amino nitrogen introduces significant steric bulk, which can confer remarkable resistance to enzymatic degradation and enforce specific peptide conformations.[1] These attributes are highly desirable for enhancing the pharmacokinetic profiles and biological activities of therapeutic peptides.

However, the very steric hindrance that provides these advantages also presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS).[1][2] The bulky nature of N,N-dimethylated amino acids can significantly impede the formation of the amide bond, leading to incomplete coupling reactions, deletion sequences, and consequently, low yields of the target peptide.[3] Therefore, the selection of an appropriate coupling strategy is paramount to the successful synthesis of peptides containing these modified residues.

This comprehensive guide provides a detailed analysis of various coupling protocols for the efficient incorporation of N,N-dimethyl-L-isoleucinamide in SPPS. We will delve into the mechanistic rationale behind the choice of reagents and offer step-by-step protocols to empower researchers to overcome the synthetic hurdles associated with this unique amino acid.

Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

The success of coupling sterically hindered amino acids like N,N-dimethyl-L-isoleucinamide hinges on the use of highly efficient coupling reagents. Modern aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity and ability to suppress racemization.[4] Below is a comparative summary of commonly employed coupling reagents.

| Coupling Reagent | Class | Activation Mechanism | Advantages |

| HATU | Aminium Salt | Forms a highly reactive OAt-active ester.[3][5] | High coupling efficiency and rapid reaction kinetics.[3][5] |

| HBTU | Aminium Salt | Forms a less reactive OBt-active ester compared to HATU. | Efficient and widely used, with a large body of literature.[4] |

| HCTU | Aminium Salt | Forms a 6-chloro-OBt-active ester, enhancing reactivity.[4] | Reactivity is generally between that of HBTU and HATU.[4] |

| DIC/Oxyma | Carbodiimide/ Additive | Carbodiimide-mediated activation with Oxyma Pure as a catalyst and racemization suppressant.[6][7][8] | Cost-effective and demonstrates low racemization.[8][9] |

| PyBOP | Phosphonium Salt | Phosphonium salt-based activation leading to an active ester. | Efficient coupling with minimal side reactions.[3] |

Experimental Protocols

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS. It is crucial to ensure all reagents and solvents are of high purity and anhydrous where specified.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling N,N-dimethyl-L-isoleucinamide due to the high reactivity of HATU.[3][5]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-N,N-dimethyl-L-isoleucinamide

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Coupling of Fmoc-N,N-dimethyl-L-isoleucinamide:

-

In a separate vessel, dissolve Fmoc-N,N-dimethyl-L-isoleucinamide (3-4 equivalents) and HATU (3-4 equivalents) in DMF.[4]

-

Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[4]

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[4]

-

-

Monitoring the Coupling Reaction:

-

The standard Kaiser test will not work for the N,N-dimethylated amine.[1]

-

Use a bromophenol blue test or an isatin test to monitor the completion of the coupling. A yellow color with the bromophenol blue test indicates a complete reaction.[1]

-

If the coupling is incomplete, a second coupling can be performed by repeating the activation and coupling steps.[1]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[4]

-

Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a cost-effective alternative with a lower risk of racemization.[8][9]

Materials:

-

Same as Protocol 1, with the following exceptions:

-

Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Coupling of Fmoc-N,N-dimethyl-L-isoleucinamide:

-

In a separate vessel, dissolve Fmoc-N,N-dimethyl-L-isoleucinamide (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC (3 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 2-4 hours. Longer reaction times may be necessary compared to HATU-mediated coupling.

-

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

-

Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids.

Visualizing the Coupling Mechanisms

To better understand the chemical transformations during the coupling process, the following diagrams illustrate the activation and coupling steps for both HATU and DIC/Oxyma protocols.

Caption: HATU-mediated coupling workflow.

Caption: DIC/Oxyma-mediated coupling workflow.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If monitoring indicates an incomplete reaction, a double coupling is recommended. This involves repeating the coupling step with a fresh solution of the activated amino acid.[1]

-

Microwave-Assisted SPPS: For particularly challenging sequences, microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids by providing controlled heating.[1] This can reduce reaction times to as little as 5-30 minutes.[1]

-

Choice of Resin: For C-terminal N,N-dimethylated amino acids, a 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize the risk of diketopiperazine formation.[3]

-

Post-Coupling Monitoring: As the Kaiser test is ineffective, it is crucial to employ an alternative test like the bromophenol blue or isatin test to ensure complete coupling before proceeding to the next deprotection step.[1]

By carefully selecting a potent coupling reagent and optimizing the reaction conditions, the challenges associated with the incorporation of N,N-dimethyl-L-isoleucinamide can be effectively overcome, enabling the synthesis of novel and robust peptide therapeutics.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-